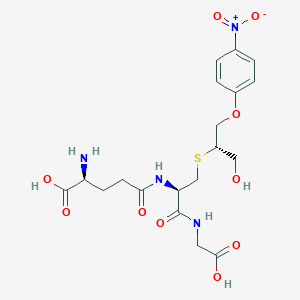
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane is an organic compound that belongs to the class of oligopeptides This compound is characterized by its unique structure, which includes a glutathionyl group and a para-nitrophenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane typically involves the conjugation of glutathione with 1,2-epoxy-3-(para-nitrophenoxy)propane. The reaction is catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathionyl group to the epoxy compound. The reaction conditions often include:
Solvent: Aqueous buffer solutions, such as phosphate buffer.
Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-37°C).
pH: The reaction is usually performed at a neutral to slightly basic pH (pH 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant glutathione S-transferase enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, substrate concentration, and reaction time.
化学反応の分析
Types of Reactions
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The para-nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Products where the para-nitrophenoxy group is replaced by other nucleophiles.
科学的研究の応用
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane has diverse applications in scientific research:
Chemistry: Used as a model compound to study glutathione conjugation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular detoxification processes and as a substrate for glutathione S-transferase enzymes.
Industry: Utilized in the development of biosensors and biocatalysts for industrial processes.
作用機序
The mechanism of action of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane involves its interaction with glutathione S-transferase enzymes. These enzymes catalyze the conjugation of glutathione to the compound, facilitating its detoxification and excretion. The molecular targets include:
Glutathione S-transferase: Enzymes that catalyze the conjugation reaction.
Cellular pathways: Involved in detoxification and oxidative stress response.
類似化合物との比較
Similar Compounds
1,2-Epoxy-3-(para-nitrophenoxy)propane: The precursor to 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane.
Glutathione conjugates: Other compounds conjugated with glutathione, such as S-glutathionyl-para-nitrophenol.
Uniqueness
This compound is unique due to its specific structure, which combines a glutathionyl group with a para-nitrophenoxy moiety. This unique combination allows it to serve as a model compound for studying glutathione conjugation and its effects on cellular processes.
特性
分子式 |
C19H26N4O10S |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14-,15-/m0/s1 |
InChIキー |
YWXHXYSGHBAIBL-KKUMJFAQSA-N |
異性体SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC[C@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


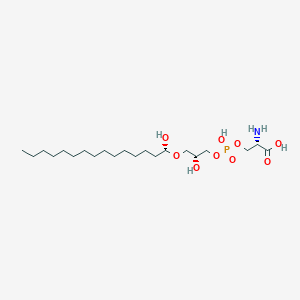
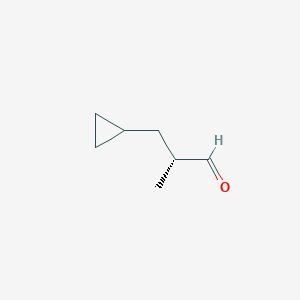

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
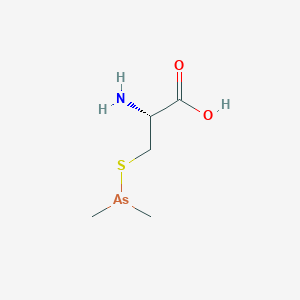
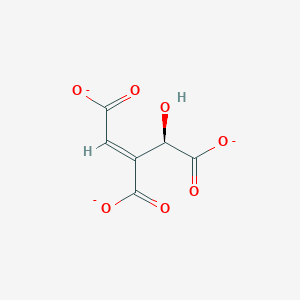

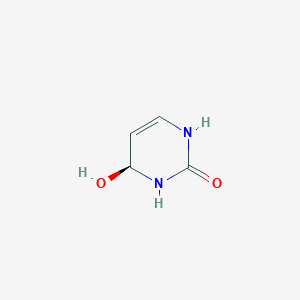
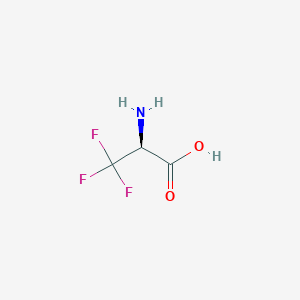
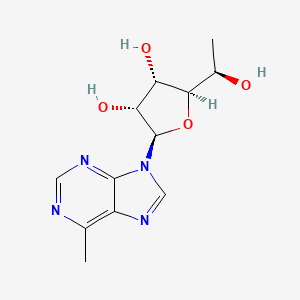
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
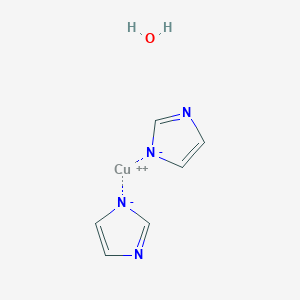
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)

